2-(3-Chloro-5-methylphenyl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-5-9(7-10(13)6-8)12-11(15)3-2-4-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYJNHKOVKYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682849 | |
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-13-7 | |
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 3 Chloro 5 Methylphenyl Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of a molecule's carbon-hydrogen framework. Through the application of one- and two-dimensional NMR experiments, a complete picture of atomic connectivity and spatial relationships within 2-(3-Chloro-5-methylphenyl)pyridin-3-ol can be constructed.
Advanced 1D NMR (¹H, ¹³C, ¹⁹F) for Chemical Environment Analysis
Detailed analysis of one-dimensional NMR spectra provides initial and crucial insights into the chemical environment of each atom.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. For this compound, distinct signals would be expected for the protons on the pyridinol and the phenyl rings, as well as the methyl group. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents, and the hydroxyl group.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbons would indicate their hybridization and the nature of their substituents. For instance, the carbon bearing the hydroxyl group on the pyridinol ring would have a characteristic downfield shift.
¹⁹F NMR: As there are no fluorine atoms in the molecular structure of this compound, a ¹⁹F NMR spectrum would not be applicable for this compound.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridinol-H4 | 7.8 - 8.0 | d | ~8.0 |
| Pyridinol-H5 | 7.2 - 7.4 | t | ~7.5 |
| Pyridinol-H6 | 8.2 - 8.4 | d | ~7.0 |
| Phenyl-H2' | 7.5 - 7.7 | s | - |
| Phenyl-H4' | 7.3 - 7.5 | s | - |
| Phenyl-H6' | 7.6 - 7.8 | s | - |
| Methyl (-CH₃) | 2.3 - 2.5 | s | - |
| Hydroxyl (-OH) | 9.0 - 11.0 | br s | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity of protons on both the pyridinol and phenyl rings. For example, correlations between H4, H5, and H6 of the pyridinol ring would be observed.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would provide direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the phenyl and pyridinol rings by showing correlations between the protons on one ring and the carbons on the other, via the C-C bond linking them.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, specifically the relative orientation of the phenyl and pyridinol rings.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically in the 600-800 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring breathing modes and the C-C stretching vibrations would likely give rise to strong Raman signals.
A table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200 - 3600 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=C / C=N Stretch | 1400 - 1600 | IR, Raman |
| C-O Stretch | 1200 - 1300 | IR |
| C-Cl Stretch | 600 - 800 | IR |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀ClNO), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, revealing stable fragments that can be pieced together to corroborate the proposed structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide a wealth of information about connectivity and local environment, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Analysis of Crystal Packing and Supramolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding intermolecular forces. For this compound, key supramolecular interactions would likely include:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the pyridine (B92270) ring is a potential hydrogen bond acceptor. This could lead to the formation of chains or more complex networks of molecules in the solid state.
π-π Stacking: The aromatic phenyl and pyridinol rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.
Understanding these non-covalent interactions is fundamental to predicting and controlling the solid-state properties of the material.
Conformational Analysis and Molecular Geometry in the Crystalline State
A comprehensive understanding of the three-dimensional architecture of this compound in the solid state is crucial for elucidating its physicochemical properties and potential intermolecular interactions. However, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals a notable absence of experimental single-crystal X-ray diffraction data for this specific compound. cam.ac.ukcam.ac.uk Consequently, detailed information regarding its crystal system, space group, and precise unit cell dimensions remains undetermined.
Similarly, specific experimental data on bond lengths, bond angles, and torsion angles for this compound are not available in the public domain. nih.govresearchgate.net The lack of crystallographic studies means that a definitive analysis of its molecular conformation, including the dihedral angle between the phenyl and pyridinol rings, and the precise geometry of the substituent groups, cannot be presented at this time.
While crystallographic data for related, yet structurally distinct, compounds such as 2-chloro-5-(chloromethyl)pyridine (B46043) and 2-chloro-5-methyl-3-nitropyridine (B188117) exist, this information cannot be directly extrapolated to accurately describe the molecular geometry of this compound. nih.govresearchgate.net The presence of the hydroxyl group on the pyridine ring and the substituted phenyl ring in the target compound introduces significant electronic and steric differences that would lead to a unique crystalline packing and molecular conformation.
Furthermore, searches for computational studies detailing the predicted molecular geometry of this compound through methods such as Density Functional Theory (DFT) have not yielded any specific results. Such theoretical calculations could provide valuable insights into the molecule's preferred conformation in the gaseous phase or in solution, but published research on this particular compound is currently unavailable.
In the absence of experimental or computational data, a detailed discussion and the generation of data tables for the bond parameters and molecular geometry of this compound in the crystalline state is not possible. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state structure.
Advanced Computational Chemistry and Theoretical Modeling of 2 3 Chloro 5 Methylphenyl Pyridin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in modern chemistry for predicting molecular properties with high accuracy. These methods provide deep insights into the electronic structure and potential reactivity of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, DFT calculations, hypothetically performed using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield the most stable three-dimensional conformation of the molecule.
These calculations would precisely determine bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's spatial arrangement. The optimized geometry is crucial for understanding steric and electronic effects within the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-Cl | 1.74 |
| C-O (hydroxyl) | 1.36 | |
| C-N (pyridine) | 1.34 | |
| C-C (inter-ring) | 1.49 | |
| Bond Angles (°) | C-C-Cl | 119.5 |
| C-C-O | 121.0 | |
| C-N-C (pyridine) | 117.0 | |
| Dihedral Angle (°) | Phenyl-Pyridine | 45.0 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and stability. google.combldpharm.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. google.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-ol ring, while the LUMO would likely be distributed across the electron-withdrawing chloro-substituted phenyl ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures. bldpharm.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
In the case of this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the pyridinol ring, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen of the hydroxyl group and regions near the chlorine atom would exhibit positive potential, marking them as potential sites for nucleophilic attack.
Fukui functions and dual descriptor indices provide a more quantitative measure of local reactivity within a molecule, pinpointing specific atoms that are most likely to participate in chemical reactions. These descriptors are derived from the electron density and help to distinguish between nucleophilic, electrophilic, and radical attack sites at an atomic level.
For this compound, these calculations would further refine the predictions from MEP analysis, offering a ranked susceptibility of each atom to different types of chemical attack.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Solution
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, especially in a solution environment. MD simulations model the movements and interactions of atoms, offering a view of conformational changes and intermolecular interactions with solvent molecules.
An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule rotates, flexes, and interacts with its surroundings. This is particularly important for understanding how the molecule behaves in a biological or chemical system, where interactions with the local environment are crucial.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. google.com These models rely on calculated molecular descriptors, such as those derived from DFT and other computational methods.
For a series of compounds related to this compound, a QSAR model could be developed to correlate specific structural features with a particular biological activity. Similarly, a QSPR model could predict physical properties like solubility or boiling point. These models are invaluable in the rational design of new compounds with desired characteristics.
Development of Predictive Models for Analogous Pyridinol Systems
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry for forecasting the biological activity and physicochemical properties of novel compounds. researchgate.netdmed.org.ua For analogous pyridinol systems, these models are developed by creating a dataset of similar molecules and calculating a wide array of molecular descriptors for each. researchgate.net The goal is to establish a statistically robust mathematical relationship between these descriptors and an observed activity or property (e.g., receptor binding affinity, toxicity, or solubility). nih.gov
The development process for models applicable to pyridinol analogs involves several key stages:
Data Set Curation: A series of pyridinol derivatives with known experimental data is compiled. This set is typically divided into a training set, for building the model, and a test or validation set, for evaluating its predictive power. tandfonline.comresearchgate.net
Descriptor Calculation: For each molecule, hundreds to thousands of numerical descriptors are computed. These descriptors quantify various aspects of the molecular structure, including topology, geometry, and electronic properties. researchgate.netprotoqsar.com
Model Generation: Statistical techniques are employed to correlate the descriptors of the training set compounds with their biological activity. The aim is to select the minimum number of descriptors that can effectively predict the activity, adhering to the principle of parsimony. nih.gov
Validation: The model's reliability and predictive accuracy are rigorously assessed. Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method, while external validation involves using the model to predict the activity of the test set compounds. nih.govjchemlett.com
For pyridinol and other heterocyclic systems, these models provide invaluable guidance for designing new molecules with enhanced or optimized properties, significantly accelerating the research and development process. jchemlett.comkfupm.edu.sa
Descriptors and Statistical Methods in SAR/SPR Model Construction
The construction of robust and predictive Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) models relies on the careful selection of molecular descriptors and the application of appropriate statistical methods. nih.gov Descriptors are numerical values that encode different facets of a molecule's structure. protoqsar.com They are broadly categorized to capture the key determinants of molecular interactions and properties.
Table 1: Common Molecular Descriptors in QSAR/QSPR Studies
| Category | Descriptor Examples | Description |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Describe the electronic distribution, reactivity, and propensity for electrostatic interactions. hufocw.org |
| Steric/Topological | Molecular Weight, Molecular Volume, Connectivity Indices, Shape Indices | Quantify the size, shape, and branching of a molecule, which are crucial for receptor fit. hufocw.org |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | Measure the lipophilicity and polarity of a molecule, affecting its solubility and membrane permeability. hufocw.org |
| Quantum-Chemical | Total Energy, Enthalpy of Formation, Electron Affinity | Derived from quantum mechanical calculations, these provide precise measures of molecular energy and stability. researchgate.net |
Once descriptors are calculated, various statistical methods are used to build the correlative model.
Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, creating a linear equation that relates the activity to a small number of descriptors. nih.govnih.gov While straightforward, its performance can be compromised by co-linearity among descriptors. nih.gov
Partial Least Squares (PLS): PLS is well-suited for datasets with more descriptors than compounds and where descriptors may be correlated. It reduces the large set of descriptors into a smaller number of orthogonal components (latent variables) to build the model. nih.gov
Artificial Neural Networks (ANN): ANNs are powerful machine learning techniques capable of modeling complex, non-linear relationships between descriptors and activity. researchgate.netresearchgate.net Though often highly predictive, they can be less easily interpretable than linear models. researchgate.net
The choice of method depends on the complexity of the data and the desired balance between predictive power and model interpretability. researchgate.netslideshare.net
Intermolecular Interaction Analysis using Advanced Computational Tools
Understanding the non-covalent intermolecular interactions of this compound is fundamental to predicting its solid-state structure, crystal packing, and molecular recognition behavior. nih.govresearchgate.net Advanced computational tools allow for the detailed visualization and quantification of these forces, which include hydrogen bonds, halogen bonds, and π-stacking interactions. mdpi.comnih.gov These analyses provide critical insights into how the molecule interacts with itself and with other molecules, such as biological receptors or solvent molecules. dmed.org.ua
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface (HS) analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgmdpi.comscirp.org The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where a molecule's contribution to the electron density is greater than that of all other molecules.
Key features mapped onto the Hirshfeld surface include:
d_norm: A normalized contact distance that highlights intermolecular contacts. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii) and represent the most significant interactions, such as hydrogen bonds. acs.orgnih.gov Blue regions indicate contacts longer than the van der Waals radii, and white regions represent contacts of approximately van der Waals separation. researchgate.net
Shape Index and Curvedness: These surfaces reveal the shape of the molecule and can identify complementary hollows and bumps that are characteristic of π-π stacking interactions, which appear as adjacent red and blue triangles on the shape-index map. mdpi.comresearchgate.net
The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. It is a scatter plot of the distance from the surface to the nearest nucleus external to the surface (d_e) versus the distance to the nearest nucleus internal to the surface (d_i). nih.gov The plot can be decomposed to show the relative contributions of specific atom-pair contacts. researchgate.netnih.gov For this compound, a hypothetical analysis would quantify the key interactions.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.0% | Represents the most abundant, though generally weak, van der Waals interactions. nih.gov |
| C···H/H···C | 25.5% | Indicates significant van der Waals contacts involving the aromatic rings and methyl group. nih.gov |
| O···H/H···O | 12.8% | Corresponds primarily to the strong hydrogen bonding involving the hydroxyl group. researchgate.net |
| Cl···H/H···Cl | 9.5% | Highlights contacts involving the chlorine atom, which can include weak hydrogen bonds or other halogen interactions. acs.org |
| N···H/H···N | 5.2% | Represents hydrogen bonds accepted by the pyridine (B92270) nitrogen. nih.gov |
Analysis of Hydrogen Bonding Networks and Pi-Stacking Interactions
The specific functional groups of this compound—a hydroxyl group, a pyridine nitrogen, and two aromatic rings—allow for a rich network of directed intermolecular interactions.
Hydrogen Bonding: The molecule can participate in robust hydrogen bonding networks. The pyridin-3-ol moiety is a classic example of a system capable of tautomerism and forming strong hydrogen bonds. researchgate.netnih.gov
Hydrogen Bond Donor: The hydroxyl (-OH) group is a strong hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor: The pyridine nitrogen atom, with its lone pair of electrons, acts as a primary hydrogen bond acceptor. nih.govnih.gov The oxygen atom of the hydroxyl group can also act as an acceptor.
These interactions, such as O-H···N or O-H···O, are critical in defining the supramolecular structure of the compound in its solid state. acs.orgnih.govresearchgate.net Computational studies can precisely calculate the geometry and energy of these bonds.
Pi-Stacking Interactions: Pi-stacking is a non-covalent interaction that occurs between aromatic rings. libretexts.orgyoutube.com It is a significant force in the crystal packing of aromatic compounds and in ligand-receptor binding. nih.gov The presence of both a substituted phenyl ring and a pyridine ring in this compound creates the potential for π-π stacking. These interactions can occur in several geometries, including parallel-displaced or T-shaped configurations, with typical interaction energies ranging from 2-5 kcal/mol. researchgate.net The antiparallel-displaced geometry is often the most stable for pyridine dimers. researchgate.net
Table 3: Typical Geometries of Key Intermolecular Interactions
| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| O-H···N Hydrogen Bond | 2.7 - 3.0 | > 150 | 4 - 8 |
| O-H···O Hydrogen Bond | 2.6 - 2.9 | > 150 | 3 - 7 |
| π-π Stacking (Parallel-displaced) | 3.3 - 3.8 (Centroid-to-centroid) | N/A | 2 - 4 researchgate.net |
| π-π Stacking (T-shaped) | ~5.0 (Centroid-to-plane) | ~90 | 1 - 3 researchgate.net |
Chemical Reactivity and Detailed Reaction Mechanisms of 2 3 Chloro 5 Methylphenyl Pyridin 3 Ol
Intrinsic Reactivity of the Pyridine (B92270) Nucleus and Substituents
The chemical behavior of the compound is a composite of the reactivities of its individual components: the hydroxyl group, the chlorine atom, and the pyridine ring itself.
The hydroxyl group (–OH) at the 3-position of the pyridine ring is a primary site of chemical reactivity. msu.edu Its covalent O-H and C-O bonds are polarized due to the high electronegativity of the oxygen atom, making the oxygen electron-rich and the hydrogen electrophilic. msu.edu
Proton Transfer: The hydroxyl group can act as a weak acid, donating its proton to a base. This acidity is influenced by the electron-withdrawing nature of the pyridine ring. The reaction with a strong base, such as sodium hydride, would lead to the formation of a pyridin-3-olate salt. This deprotonation enhances the nucleophilicity of the oxygen atom, facilitating further reactions.
Esterification and Etherification: The hydroxyl group can undergo reactions typical of alcohols, such as esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides. In a study involving reactions of pyridin-3-ol with perhalopyridines, it was observed that pyridin-3-ol reacts at the oxygen atom to form pyridyl ethers. researchgate.net This indicates that under appropriate conditions, the oxygen of the hydroxyl group in 2-(3-chloro-5-methylphenyl)pyridin-3-ol can act as a nucleophile to displace a leaving group, forming an ether linkage. Esterification would proceed via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of an acylating agent.
| Reaction Type | Reagent | Expected Product | Mechanism |
|---|---|---|---|
| Proton Transfer | Strong Base (e.g., NaH) | Sodium 2-(3-chloro-5-methylphenyl)pyridin-3-olate | Acid-Base Reaction |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | 2-(3-chloro-5-methylphenyl)pyridin-3-yl acetate | Nucleophilic Acyl Substitution |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | 3-methoxy-2-(3-chloro-5-methylphenyl)pyridine | Nucleophilic Substitution (Williamson Ether Synthesis) |
The chlorine atom attached to the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups. wikipedia.orgyoutube.com In the case of this compound, the pyridinyl substituent's electronic effect on the phenyl ring is crucial. The pyridinyl group can be either electron-donating or electron-withdrawing, depending on the reaction conditions and its protonation state.
SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex). wikipedia.orgyoutube.com For the chlorine to be displaced, the negative charge of the intermediate must be stabilized. The position of the chlorine atom (meta to the pyridine substituent) is not optimally activated for SNAr, which is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.com
However, under forcing conditions (high temperature, strong nucleophiles) or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), the chlorine atom can be substituted. For instance, 2-halopyridines are known to be excellent partners in cross-coupling reactions. nih.gov While the chlorine is on the phenyl ring here, similar catalytic cycles could be employed to replace it with amines, boronic acids, or other nucleophiles. The reactivity order for halides in many SNAr reactions is F > Cl ≈ Br > I, which is considered evidence for a rate-controlling nucleophile addition step. nih.govrsc.org
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it less reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr) but more susceptible to nucleophilic attack. wikipedia.org
Electrophilic Attack: Electrophilic substitution on the pyridine ring is sluggish and requires harsh conditions. wikipedia.orgquimicaorganica.org When it does occur, it preferentially happens at the 3- and 5-positions, which are the most electron-rich carbons in the ring. wikipedia.orgquora.com In this compound, the 3-position is already substituted by the hydroxyl group. The 5-position would be the most likely site for electrophilic attack (e.g., nitration, sulfonation, halogenation), though the reaction would likely be slow. The 2-, 4-, and 6-positions are deactivated towards electrophiles. quimicaorganica.orgquora.com
Nucleophilic Attack: Conversely, the pyridine ring readily undergoes nucleophilic substitution, especially at the 2-, 4-, and 6-positions, as the negative charge in the reaction intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgwikipedia.orgquora.com In the target molecule, the 2-position is blocked. Therefore, the 4- and 6-positions are the primary sites for nucleophilic attack. Reactions like the Chichibabin reaction (amination) or substitution of a good leaving group (if present) would occur at these positions.
| Reaction Type | Favored Positions | Rationale | Status in Target Molecule |
|---|---|---|---|
| Electrophilic Aromatic Substitution | 3, 5 | Most electron-rich positions; more stable intermediate. wikipedia.orgquimicaorganica.org | Position 3 is substituted (OH). Position 5 is available. |
| Nucleophilic Aromatic Substitution | 2, 4, 6 | Electron-deficient positions; intermediate stabilized by nitrogen. quora.comquora.com | Position 2 is substituted (Aryl). Positions 4 and 6 are available. |
Tautomeric Equilibria and Their Influence on Reactivity and Structure
Tautomers are constitutional isomers that readily interconvert, often through proton transfer. libretexts.org This phenomenon is critical for understanding the structure and reactivity of this compound.
The pyridin-3-ol moiety can exist in equilibrium with its keto tautomer, 2-(3-chloro-5-methylphenyl)-1,2-dihydropyridin-3-one. This is a form of keto-enol tautomerism, where the "enol" form is the aromatic pyridin-3-ol and the "keto" form is a non-aromatic pyridinone. libretexts.orgmasterorganicchemistry.com
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. masterorganicchemistry.comorientjchem.org While the enol form benefits from the aromaticity of the pyridine ring, the keto form contains a strong carbonyl (C=O) bond. Studies on related systems, such as 1,3,5-trihydroxybenzene, show that the equilibrium can be significantly influenced by intramolecular hydrogen bonding and solvent effects. rsc.orgnih.gov In the case of pyridin-3-ol, the equilibrium generally favors the aromatic enol form, but the keto tautomer can be a significant species, particularly in reactions where it is selectively consumed. Research on the reaction of pyridin-2-ol, for example, shows it can react as an ambident nucleophile via both its enol (O-attack) and keto (N-attack) forms. researchgate.net Similarly, the keto tautomer of this compound presents an alternative set of reactive sites, including an amide-like nitrogen and an α-carbon to the carbonyl.
The existence and relative populations of tautomers are investigated using both computational and experimental methods. ruc.dkresearchgate.net
Computational Methods: Quantum-chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the structures and relative energies of tautomers in the gas phase and in various solvents. orientjchem.orgruc.dk These calculations can predict the most stable tautomer, transition state energies for their interconversion, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) that can be compared with experimental data. researchgate.net
Experimental Characterization: Several spectroscopic techniques are employed to identify and quantify tautomers in solution and the solid state.
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for distinguishing between tautomers, as the chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the keto form would show signals corresponding to an sp³-hybridized carbon at the 2-position and a carbonyl carbon, which would be absent in the enol form. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ would indicate the C=O stretch of the keto tautomer, while a broad O-H stretching band around 3200-3600 cm⁻¹ would be characteristic of the enol form. researchgate.net
UV-Vis Spectroscopy: The different electronic conjugation in the keto and enol forms leads to distinct absorption spectra, allowing for the quantification of each tautomer in solution under various conditions. nih.gov
X-ray Crystallography: When a compound can be crystallized, X-ray diffraction provides unambiguous structural information for the tautomeric form that exists in the solid state. researchgate.netresearchgate.net
Photochemical and Thermochemical Transformation Pathways
A comprehensive review of the scientific literature reveals a notable absence of specific experimental or theoretical studies on the photochemical and thermochemical transformation pathways of This compound . The inherent reactivity of this molecule under the influence of light or heat has yet to be empirically determined and documented.
Consequently, the following discussion presents a theoretical framework of potential transformation pathways. These postulations are derived from well-established principles of organic chemistry and the known reactivity of the constituent functional groups: a chlorophenyl moiety, a 3-hydroxypyridine (B118123) ring, and the carbon-carbon bond that links these two aromatic systems. It is imperative to recognize that these hypothetical pathways require experimental validation for confirmation.
Hypothetical Photochemical Transformation Pathways
Photochemical reactions are initiated by the absorption of photons, leading to the formation of electronically excited states that can undergo a variety of chemical changes. The primary chromophores in the This compound molecule are the substituted benzene and pyridine rings.
Potential photochemical pathways could include:
Homolytic Cleavage of the Carbon-Chlorine Bond: A prevalent reaction for aryl chlorides upon UV irradiation is the homolytic cleavage of the C-Cl bond. This process would yield a highly reactive aryl radical and a chlorine radical. The subsequent fate of the aryl radical could involve hydrogen abstraction from the surrounding medium or intramolecular cyclization, depending on the reaction conditions.
Reactions Involving the 3-Hydroxypyridine Moiety: The pyridin-3-ol component can exist in tautomeric forms, including a zwitterionic structure, which can influence its photochemical behavior. The absorption of light could induce complex rearrangements or even ring-opening reactions. The steric and electronic influence of the bulky 2-(3-chloro-5-methylphenyl) substituent would be a significant factor in directing the course of such transformations.
Photodissociation of the Inter-ring C-C Bond: The single bond connecting the phenyl and pyridine rings could also be susceptible to cleavage under photochemical conditions, leading to the generation of distinct phenyl and pyridine-based radical species. This pathway would likely necessitate higher energy irradiation compared to the more labile C-Cl bond.
Hypothetical Thermochemical Transformation Pathways
Thermochemical transformations involve the decomposition of a molecule at elevated temperatures, typically proceeding via the cleavage of the weakest chemical bonds.
Potential thermochemical pathways could include:
Thermal Bond Fission: The thermochemical stability of the molecule is dictated by the bond dissociation energies (BDEs) of its covalent bonds. In the structure of This compound , the C-Cl bond and the C-C bond linking the two aromatic rings are anticipated to be among the most labile under thermal stress.
Pyrolytic Fragmentation: In a controlled pyrolysis experiment, which involves heating the compound in an inert atmosphere, the initial fragmentation would likely occur at these weaker bonds. This would lead to a complex mixture of smaller, more volatile molecules. The analysis of these fragments, typically by techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), can provide valuable insights into the primary decomposition mechanisms. eag.comwikipedia.orgunimelb.edu.au
Prospective Research and Data
To date, no specific experimental data tables or detailed research findings concerning the photochemical and thermochemical degradation of This compound have been published. Elucidating the precise nature of these transformation pathways would necessitate dedicated empirical investigation.
The following table outlines the advanced analytical techniques that would be instrumental in such a study.
| Research Technique | Potential Information Yielded |
| Flash Photolysis | Detection and kinetic analysis of short-lived transient species such as radicals and excited states formed during photochemical reactions. |
| Quantum Yield Studies | Quantitative measurement of the efficiency of specific photochemical processes, indicating the predominant reaction pathways. |
| Product Analysis (GC-MS, LC-MS, NMR) | Identification and structural elucidation of the stable end-products resulting from photochemical or thermochemical degradation. |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Separation and identification of the fragments produced during thermal decomposition, allowing for the reconstruction of thermolysis mechanisms. eag.comwikipedia.orgunimelb.edu.au |
| Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | Characterization of the thermal stability, including melting point and onset of decomposition, providing a macroscopic view of the compound's behavior under heat stress. |
| Computational Modeling (e.g., Density Functional Theory) | Theoretical prediction of reaction energetics, transition state structures, and bond dissociation energies to support and guide experimental findings. |
Molecular Interactions and Predicted Biological Targets Theoretical and Mechanistic Perspectives
In Silico Prediction of Molecular Targets and Binding Sites
In silico methods, which utilize computational power to predict biological activity, are essential first steps in characterizing novel chemical entities. For a compound like 2-(3-chloro-5-methylphenyl)pyridin-3-ol, where experimental data is not publicly available, these predictive tools offer insights into its potential therapeutic applications by identifying likely protein targets.
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking simulations against a panel of protein targets would be instrumental in elucidating its potential binding modes. Given that structurally similar 2-phenylamino-substituted pyridopyrimidines and other pyridine (B92270) derivatives have shown inhibitory activity against protein kinases, this class of enzymes represents a logical starting point for hypothetical docking studies. nih.govnih.gov
A theoretical docking simulation of this compound into the ATP-binding site of a protein kinase, such as c-Src or Wee1, would likely reveal several key interactions:
Hydrogen Bonding: The pyridin-3-ol moiety is critical for forming hydrogen bonds. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions would likely anchor the ligand within the hinge region of the kinase active site, a common binding pattern for ATP-competitive inhibitors. nih.gov
Hydrophobic Interactions: The 3-chloro-5-methylphenyl ring provides significant hydrophobicity. The methyl group would likely occupy a small hydrophobic pocket, while the phenyl ring itself engages in broader hydrophobic contacts with nonpolar amino acid residues.
Halogen Bonding: The chlorine atom at the 3-position of the phenyl ring can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Stacking and Pi-Cation Interactions: The two aromatic rings (phenyl and pyridine) can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with charged residues (e.g., lysine, arginine) in the active site. nih.gov
These combined interactions would stabilize the ligand-protein complex, suggesting a potential inhibitory role. The precise orientation and binding energy calculated from such simulations would provide a quantitative estimate of its binding affinity.
Based on structural similarity to known active compounds, several classes of enzymes, receptors, and transporters can be postulated as potential targets for this compound. Target prediction algorithms, which screen a compound's structure against databases of known ligand-target interactions, would be employed to generate a prioritized list.
| Putative Target Class | Specific Examples | Rationale for Prediction |
|---|---|---|
| Protein Kinases | c-Src, Wee1, VEGFR, EGFR | The 2-aryl-pyridine scaffold is a common core in many kinase inhibitors. Substituents on the phenyl ring are known to modulate selectivity and potency. nih.gov |
| Cyclooxygenases (COX) | COX-1, COX-2 | Compounds with biaryl systems and hydroxyl groups can fit into the active sites of COX enzymes, which are targets for anti-inflammatory drugs. sigmaaldrich.com |
| Phosphodiesterases (PDE) | PDE4B | 2-phenylpyrimidine analogues have been identified as selective PDE4B inhibitors, suggesting the related phenylpyridine core may also interact with this target family. uni.lu |
| Nuclear Receptors | Estrogen Receptor (ER-α) | Flavone derivatives, which contain a biaryl-like system, have been docked into the estrogen receptor, indicating that such scaffolds can interact with hormone receptors. nih.gov |
Theoretical Basis of Structure-Activity Relationships for Target Binding
Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. For this compound, a theoretical SAR analysis can be constructed by dissecting its molecular features.
A pharmacophore is the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. bldpharm.com The key pharmacophoric features of this compound can be defined and their theoretical contribution to binding affinity assessed.
| Pharmacophoric Feature | Structural Moiety | Predicted Contribution to Binding Affinity |
|---|---|---|
| Hydrogen Bond Donor | 3-hydroxyl group | Crucial for anchoring in the binding site via directed hydrogen bonds, significantly contributing to affinity and selectivity. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Acts as a key interaction point, often with backbone amides in kinase hinge regions, providing a strong anchor. nih.gov |
| Aromatic Rings (x2) | Phenyl and Pyridine Rings | Provide a rigid scaffold and engage in π-stacking or hydrophobic interactions, contributing to overall binding energy. |
| Hydrophobic Group | Methyl Group | Occupies a specific hydrophobic sub-pocket, enhancing affinity and potentially influencing selectivity. nih.gov |
| Halogen Bond Donor / Electron-Withdrawing Group | Chloro Group | Can form halogen bonds with carbonyl oxygens or other electron-rich atoms in the binding site. Its electron-withdrawing nature also modulates the electronics of the phenyl ring. nih.gov |
Computational models can generate a 3D pharmacophore hypothesis based on these features. This model serves as a template to predict the binding affinity of related molecules and to guide the design of new, potentially more potent, analogues.
Based on the theoretical SAR, rational modifications to the structure of this compound can be proposed to fine-tune its interaction with a given target.
| Structural Modification | Design Rationale | Predicted Effect on Affinity/Selectivity |
|---|---|---|
| Varying Phenyl Ring Substituents | Replacing chloro/methyl groups with other functionalities (e.g., -OCH3, -CF3, -CN) to probe electronic and steric requirements of the binding pocket. nih.gov | Could increase affinity by optimizing interactions or enhance selectivity by introducing features recognized by one target over another. |
| Altering Substitution Pattern | Moving the chloro and methyl groups to different positions (e.g., ortho, para) on the phenyl ring. | Changes the vector and geometry of interaction, potentially improving fit within the binding site and altering the torsional angle between the rings. |
| Modifying the Pyridine Ring | Introducing small alkyl or halogen substituents on the pyridine ring. | Can modulate the pKa of the ring nitrogen and hydroxyl group, and fill additional small pockets to enhance binding affinity. |
| Bioisosteric Replacement of Pyridin-3-ol | Replacing the pyridin-3-ol core with other heterocyclic systems (e.g., pyrazole, pyrimidine) that maintain key hydrogen bonding features. | May improve pharmacokinetic properties while retaining or improving target affinity. Could also lead to novel intellectual property. |
Mechanistic Understanding of Molecular Recognition and Interaction Profiles
The molecular recognition of this compound by a biological target is a dynamic process governed by a combination of its structural and electronic properties. The interaction profile is dictated by the molecule's ability to present a complementary surface to the binding site.
Mechanistically, the binding process would likely initiate with long-range electrostatic steering, followed by the specific docking of the pyridinol core into a polar region of the binding site, driven by the strong hydrogen bonding potential of the hydroxyl and pyridine nitrogen groups. The final, stable binding pose would be achieved as the 3-chloro-5-methylphenyl group settles into an adjacent hydrophobic and sterically accommodating pocket.
Analysis of Hydrogen Bonding, Hydrophobic, and van der Waals Interactions
The molecular structure of this compound contains several key functional groups that dictate its potential for non-covalent interactions. These interactions are fundamental to the molecule's recognition and binding by biological macromolecules.
Hydrogen Bonding: The pyridin-3-ol moiety is the primary center for hydrogen bonding. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In solution and within biological binding pockets, these groups can form hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, histidine, and the peptide backbone.
Studies on related hydroxypyridine derivatives show their capacity for self-assembly through hydrogen bonds. nih.govacs.orgnih.gov For instance, 2-pyridone, a tautomer of 2-hydroxypyridine, is known to form stable dimers through R2(8) hydrogen bond motifs. nih.govyoutube.com While this compound is a 3-hydroxypyridine (B118123) derivative, the principle of hydrogen bonding remains crucial. The formation of intermolecular hydrogen bonds is a key factor in the crystal packing of many organic molecules and is vital for ligand-receptor binding. nih.gov In the context of a biological target, the hydroxyl group and the pyridine nitrogen are predicted to be key pharmacophoric features.
Hydrophobic and van der Waals Interactions: The 3-chloro-5-methylphenyl group is the main contributor to hydrophobic and van der Waals interactions. stackexchange.com The methyl group, in particular, enhances the lipophilicity of this part of the molecule. Research on methyl-substituted pyridines has shown that the position and number of methyl groups can influence the stability of molecular complexes. researchgate.net These hydrophobic regions of the molecule are likely to interact favorably with nonpolar amino acid residues in a protein's binding site, such as leucine, isoleucine, valine, and phenylalanine. peerj.com
Van der Waals forces, which include London dispersion forces, are ubiquitous and will occur between all atoms of the molecule and a potential biological target. stackexchange.com Full geometry optimizations of pyridine dimers have highlighted the significance of these interactions, with stacked and T-shaped geometries being energetically favorable. nih.gov The separation of hydrophilic (pyridin-3-ol) and hydrophobic (chloromethylphenyl) domains within the molecule is a notable feature that can influence its binding orientation within a receptor. nih.gov This amphipathic nature might allow it to position itself at a polar/non-polar interface within a binding pocket.
Table 1: Predicted Intermolecular Interactions for this compound
| Interaction Type | Molecular Feature | Potential Interacting Partners in Biological Systems |
|---|---|---|
| Hydrogen Bond Donor | Pyridin-3-ol (-OH) | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Peptide Carbonyl |
| Hydrogen Bond Acceptor | Pyridin-3-ol (-OH), Pyridine Nitrogen | Arginine, Histidine, Lysine, Serine, Threonine, Tyrosine, Peptide N-H |
| Hydrophobic Interactions | 3-Chloro-5-methylphenyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Alanine |
| van der Waals Forces | Entire Molecule | All amino acid residues in close proximity |
Role of Halogen Bonding and Pi-Pi Stacking in Molecular Recognition
Beyond classical hydrogen bonds and hydrophobic interactions, other non-covalent forces such as halogen bonding and pi-pi stacking are expected to play a significant role in the molecular recognition of this compound.
Halogen Bonding: The chlorine atom at the 3-position of the phenyl ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen, a hydroxyl group, or an aromatic ring. Studies on N-alkyl-3-halogenopyridinium salts have demonstrated the formation of C-X⋯I⁻ halogen bonds. mdpi.com In a biological context, the chlorine atom on the phenyl ring could form a halogen bond with an oxygen or nitrogen atom from an amino acid residue or a cofactor, thus contributing to the binding affinity and specificity.
Pi-Pi Stacking: The molecule contains two aromatic rings: the chloromethylphenyl ring and the pyridinol ring. These rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. libretexts.orgnih.govyoutube.comwikipedia.org These interactions can occur in a face-to-face (sandwich) or face-to-edge (T-shaped) orientation. libretexts.orgyoutube.com The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can influence the quadrupole moment of the aromatic rings, potentially favoring interactions with electron-rich aromatic side chains. Such pi-pi stacking interactions are crucial for the stabilization of protein-ligand complexes. wikipedia.org
Predicted Biological Targets: Based on the analysis of its potential molecular interactions, this compound shares structural features with compounds known to target certain classes of enzymes. For instance, various substituted pyridine derivatives have been investigated as kinase inhibitors, where hydrogen bonding and hydrophobic interactions are key to binding within the ATP-binding pocket. The general structure is also reminiscent of compounds that could target enzymes with distinct hydrophobic and hydrophilic subpockets. Molecular modeling studies of other pyridine derivatives have suggested potential anticoagulant activities through thrombin inhibition. nih.gov Furthermore, some bicyclic pyrrolidine (B122466) analogues with substituted aromatic rings have been found to inhibit parasite enzymes like phenylalanine-tRNA synthetase (PheRS) in Toxoplasma gondii. acs.org While these are not direct predictions, they illustrate the types of biological targets that molecules with this structural scaffold might inhibit.
Table 2: Summary of Key Structural Features and Their Potential Roles in Biological Interactions
| Structural Feature | Potential Interaction Types | Implication for Biological Targeting |
|---|---|---|
| Pyridin-3-ol | Hydrogen Bonding | Anchoring the molecule within a binding site through specific, directional interactions. |
| 3-Chloro-5-methylphenyl | Hydrophobic Interactions, van der Waals Forces | Occupying and interacting with non-polar pockets, contributing to binding affinity. |
| Chlorine Atom | Halogen Bonding | Providing additional specific, directional interactions to enhance binding affinity and selectivity. |
| Aromatic Rings | Pi-Pi Stacking | Stabilizing the ligand-receptor complex through interactions with aromatic amino acid residues. |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol under laboratory conditions?
Methodological Answer: The synthesis typically involves halogenation and coupling reactions. A common approach is to start with a pyridin-3-ol scaffold and introduce substituents via electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). For example, 2-chloro-5-methylpyridin-3-ol derivatives (as seen in structurally similar compounds ) can be functionalized using palladium-catalyzed coupling with aryl boronic acids. Reaction conditions (temperature, solvent, catalyst loading) should be optimized to minimize byproducts like dihalogenated species .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., exact mass matching calculated values, as demonstrated for pyridine analogs ).
- NMR Spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and regioselectivity. Compare chemical shifts with literature data for chloro-methylphenylpyridinols .
- HPLC-PDA/ELSD for purity assessment (>95% recommended for pharmacological studies).
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact, as recommended for chlorinated pyridinols .
- Store in airtight containers away from light and moisture to prevent decomposition.
- Follow PAC-2 guidelines (23 mg/m³) for airborne exposure limits, similar to 3-chlorophenol safety protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?
Methodological Answer:
- Cross-validate analytical methods : Replicate NMR experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations .
- Collaborate with independent labs to eliminate instrumentation bias.
- Reference exact mass data (e.g., 193.0102 m/z for C₁₂H₁₀ClNO) to confirm molecular identity .
Q. What strategies address regioselectivity challenges during electrophilic substitution reactions on the pyridine ring?
Methodological Answer:
- Directing group optimization : The hydroxyl group at position 3 acts as a meta-director, while chloro and methyl substituents influence electron density. Use computational tools (DFT) to predict reactive sites .
- Blocking undesired positions with temporary protecting groups (e.g., silyl ethers for -OH) before functionalization .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Conduct accelerated stability studies :
- Acidic/basic hydrolysis : Monitor degradation via HPLC at pH 2–12.
- Oxidative stress : Expose to H₂O₂ or UV light and track byproducts.
Chlorinated pyridinols are prone to dehalogenation under strong bases, as observed in related compounds .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Q. How can synthetic scalability be improved without compromising yield?
Methodological Answer:
Q. What mechanisms explain contradictory bioassay results in different cell lines?
Methodological Answer:
- Cell-specific metabolism : Test metabolite profiles using LC-MS to identify active/inactive derivatives.
- Receptor heterogeneity : Use siRNA knockdowns to confirm target specificity, as demonstrated for pyridine-based kinase inhibitors .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Systematic substitution : Synthesize analogs with variations at the chloro, methyl, or hydroxyl positions.
- Pharmacophore mapping : Use X-ray crystallography or Cryo-EM to identify critical binding motifs, similar to studies on pyrazolo-pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
